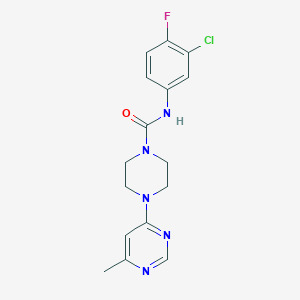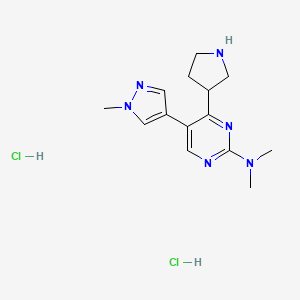
(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a fluorine atom at the 3rd position and a methoxy group at the 4th position on the piperidine ring, along with a hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the 3rd position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxylation: The methoxy group is introduced at the 4th position using methoxylation reagents like sodium methoxide or dimethyl sulfate.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies to understand the structure-activity relationship of piperidine derivatives.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its target. The exact molecular pathways and targets depend on the specific application and the compound’s role in the synthesized drug or chemical.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4R)-3-Fluoro-4-hydroxypiperidine hydrochloride
- (3S,4R)-3-Fluoro-4-aminopiperidine hydrochloride
- (3S,4R)-3-Fluoro-4-chloropiperidine hydrochloride
Uniqueness
(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride is unique due to the presence of both fluorine and methoxy groups, which confer specific chemical and physical properties. The fluorine atom increases the compound’s metabolic stability and lipophilicity, while the methoxy group enhances its solubility and potential for hydrogen bonding interactions.
Propriétés
Numéro CAS |
1147110-70-0 |
|---|---|
Formule moléculaire |
C6H13ClFNO |
Poids moléculaire |
169.62 g/mol |
Nom IUPAC |
3-fluoro-4-methoxypiperidine;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H |
Clé InChI |
RXBHOPYLIYPIMX-UHFFFAOYSA-N |
SMILES |
COC1CCNCC1F.Cl |
SMILES canonique |
COC1CCNCC1F.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2434405.png)




![3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B2434413.png)
![6-Fluoro-2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2434414.png)

![[(3-acetylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2434418.png)



